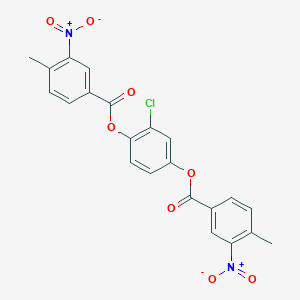
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE typically involves multiple steps, including Friedel-Crafts acylation and nitration reactions. The process begins with the acylation of a chlorinated benzene derivative, followed by nitration to introduce nitro groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Methyl 4-chloro-2-nitrobenzoate
- Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate
Uniqueness
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and benzoyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H15ClN2O8 |
|---|---|
Molecular Weight |
470.8g/mol |
IUPAC Name |
[3-chloro-4-(4-methyl-3-nitrobenzoyl)oxyphenyl] 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C22H15ClN2O8/c1-12-3-5-14(9-18(12)24(28)29)21(26)32-16-7-8-20(17(23)11-16)33-22(27)15-6-4-13(2)19(10-15)25(30)31/h3-11H,1-2H3 |
InChI Key |
ZYKOZYCECQMLOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B390243.png)


![2-(4-bromophenoxy)-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B390249.png)

![N'-[1-(4-bromophenyl)ethylidene]-2-(2-naphthyloxy)propanohydrazide](/img/structure/B390252.png)
![2-[2-(3-chlorobenzylidene)hydrazino]-N-ethyl-2-oxoacetamide](/img/structure/B390254.png)
![2,4-Diiodo-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390255.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[4-(methylanilino)benzylidene]acetohydrazide](/img/structure/B390258.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390259.png)
![3-[(2,5-Dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390263.png)

![2-methoxy-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390267.png)
![5-Benzylidene-3-[(2-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390268.png)
